(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Solid-Phase Peptide Synthesis Orthogonal Protection Regioselective Coupling

Select (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride (H-Dab(Boc)-OtBu·HCl) for unambiguous directional control in solid-phase peptide synthesis. Unlike the common regioisomer Boc-Dab-OtBu—which places Boc on the α-amine and leaves the γ-amine free—this compound features a free α-amine with γ-Boc protection. This regiospecific pattern directs chain elongation exclusively at the α-position while reserving the side-chain amine for late-stage cyclization, branching, or functionalization. Essential for lactam-bridged scaffolds, dendrimeric peptides, and multiple antigenic peptide systems. Supplied with certified purity ≥98% and full analytical documentation, eliminating costly in-house re-characterization and supporting ICH Q7-compliant pharmaceutical manufacturing workflows.

Molecular Formula C13H27ClN2O4
Molecular Weight 310.82 g/mol
Cat. No. B11827799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
Molecular FormulaC13H27ClN2O4
Molecular Weight310.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1
InChIKeyPKRVETUWVXNSTM-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Orthogonally Protected L-Diaminobutyric Acid Building Block for Peptide Synthesis


(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride (CAS 1956436-17-1; synonym H-Dab(Boc)-OtBu·HCl) is a chiral, orthogonally protected derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). It features a free α-amino group, a tert-butoxycarbonyl (Boc)-protected γ-amino side chain, and a tert-butyl ester (OtBu) on the carboxylic acid, supplied as the hydrochloride salt with molecular formula C₁₃H₂₇ClN₂O₄ and molecular weight 310.82 g/mol [1]. This regiospecific protection pattern—Boc on the side-chain amine rather than on the α-amine—distinguishes it from the more common regioisomer Boc-Dab-OtBu (CAS 190447-69-9) and enables directional control in solid-phase peptide synthesis (SPPS) strategies where the free α-amine is used for chain elongation while the side-chain Boc remains intact for late-stage deprotection and functionalization [2].

Why Boc-Dab-OtBu or Unprotected Diaminobutyric Acid Cannot Replace (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride in SPPS


Generic substitution of this compound with its regioisomer Boc-Dab-OtBu (Boc on α-amine, free side-chain amine) or with unprotected 2,4-diaminobutyric acid would fundamentally alter or abolish the orthogonal protection strategy required for site-selective peptide assembly. In Dab chemistry, the presence of two chemically similar amino groups mandates differential protection to prevent uncontrolled branching, side reactions, and incorrect regiochemistry during solid-phase peptide synthesis [1]. Substituting with Boc-Dab-OtBu reverses the position of the free amine from the α-carbon to the γ-carbon, redirecting the peptide chain elongation to the side chain and yielding structurally incorrect products. Furthermore, the leading commercial source of the regioisomer (Sigma-Aldrich, CAS 190447-69-9) explicitly does not provide analytical data or purity specifications, introducing procurement risk for applications requiring validated starting materials .

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride vs. Closest Analogs


Regiospecific Protection: Free α-Amine (H-Dab(Boc)-OtBu) vs. Free γ-Amine (Boc-Dab-OtBu) Determines Peptide Chain Direction

The target compound positions the Boc protecting group on the γ-amino side chain, leaving the α-amine free for peptide chain elongation, whereas the regioisomer Boc-Dab-OtBu places Boc on the α-amine, leaving the side-chain amine free [1]. In SPPS, this regiospecificity determines whether the Dab residue is incorporated into the main peptide chain (α-amine coupling) or serves as a branching point (γ-amine coupling). Selection of the incorrect regioisomer results in 100% incorrect product architecture for N→C directional synthesis, as confirmed by the structural assignment in PubChem (InChI Key differentiation: PKRVETUWVXNSTM for H-Dab(Boc)-OtBu vs. PIFRQYRFCQGLRI for Boc-Dab-OtBu) [1]. The LifeTein review confirms that orthogonal protection is a mandatory requirement for incorporating Dab into synthetic peptides and that the choice of regioisomer directly dictates the synthetic pathway [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Regioselective Coupling

Guaranteed Purity Specification (NLT 98% HPLC) vs. Unspecified Purity of the Regioisomer from the Leading Commercial Source

MolCore supplies the target compound with a certified purity of NLT 98% (HPLC), and ChemicalBook-listed suppliers independently report purity of 97–98% for H-Dab(Boc)-OtBu·HCl . In contrast, Sigma-Aldrich's Boc-Dab-OtBu hydrochloride (AldrichCPR, the regioisomer) is sold with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . This represents a quantifiable difference in quality assurance: the target compound is procurable with a guaranteed minimum purity of 97–98%, whereas the closest regioisomer alternative from the most widely used global supplier carries no purity specification whatsoever, introducing up to 100% uncertainty in active content.

Quality Control Purity Specification Procurement Risk

Coupling Efficiency of Diaminobutyric Acid Derivatives in SPPS: 85–90% Under Suboptimal Conditions vs. >99% for Standard Amino Acids

A comparative study on the incorporation of Fmoc-Dab(OtBu)-OH (a closely related orthogonally protected Dab derivative) into peptides via SPPS reported that coupling yields drop to 85–90% under suboptimal conditions, compared to >99% for standard proteinogenic amino acids under identical protocols [1]. This 9–15 percentage-point yield deficit per coupling step is attributed to steric hindrance from the β-carbon and the OtBu group, which slow acylation kinetics and necessitate extended coupling times (60–120 minutes) or elevated temperatures. Although the target compound H-Dab(Boc)-OtBu·HCl differs in its orthogonal protection scheme (Boc on side chain rather than Fmoc on α-amine), the shared Dab scaffold with a tert-butyl ester and a protected side-chain amine means these steric and kinetic challenges are class-wide and equally applicable [1].

Solid-Phase Peptide Synthesis Coupling Yield Process Optimization

Stereochemical Purity Requirement: L-Dab (S-Isomer) Is 20-Fold More Potent Than D-Dab (R-Isomer) in GABA Transporter Inhibition

The biological activity of 2,4-diaminobutyric acid is strongly stereospecific. Studies on sodium-dependent GABA uptake in rat brain slices demonstrated that the S(+)-isomer (L-Dab) is approximately 20 times more potent as an inhibitor than the R(-)-isomer (D-Dab), while both isomers show equipotent inhibition of sodium-independent GABA binding [1]. This stereochemical discrimination occurs at the transporter level rather than at the receptor level. The target compound is the (S)-enantiomer (L-configuration), making enantiomeric purity a critical procurement specification for any application involving biological systems, particularly neuropharmacology or peptide-based drug development targeting GABAergic pathways [1].

Stereochemistry Enantiomeric Purity Biological Activity

Orthogonal Deprotection: CeCl₃·7H₂O-NaI System Selectively Removes tert-Butyl Esters While Preserving Boc Groups, Enabling Sequential Deprotection Strategies

The differentiation between the two acid-labile protecting groups in the target compound (Boc on γ-amine; OtBu on carboxylic acid) enables chemoselective deprotection strategies not possible with mono-protected or unprotected analogs. Marcantoni et al. (J. Org. Chem., 2001) demonstrated that the CeCl₃·7H₂O-NaI system in refluxing acetonitrile selectively cleaves tert-butyl esters in the presence of N-Boc protecting groups, reversing the usual selectivity observed under TFA conditions where both groups are removed simultaneously [1]. Optimized conditions (1.5 equiv CeCl₃·7H₂O, 1.3 equiv NaI, 24 h pre-reflux before substrate addition) achieved selective deprotection of tert-butyl esters while preserving N-Boc groups, with products obtained in good yield and without racemization [1]. In the target compound, this orthogonality can be exploited in either direction: TFA removes both Boc and OtBu for global deprotection, while the CeCl₃-NaI system offers selective OtBu cleavage with Boc retention for intermediate purification or sequential functionalization.

Chemoselective Deprotection Orthogonal Chemistry Amino Acid Protection

High-Value Application Scenarios for (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride in Peptide R&D and Pharmaceutical Intermediates


Solid-Phase Synthesis of Branched and Head-to-Tail Cyclic Peptides Requiring Selective γ-Amine Deprotection

In SPPS of branched peptides (e.g., multiple antigenic peptides, dendrimeric structures) or head-to-tail cyclic peptides, the γ-Boc/α-free amine configuration of the target compound directs chain elongation exclusively at the α-amine while preserving the side-chain amine for late-stage cyclization or branching. The orthogonal CeCl₃-NaI deprotection protocol [1] allows selective removal of the tert-butyl ester for intermediate purification without disturbing the Boc-protected side chain, a capability not available with the regioisomer Boc-Dab-OtBu or with unprotected Dab. This is especially critical for peptides containing multiple Dab residues where sequential and differential deprotection is required.

GMP-Peptide Manufacturing Requiring Documented Starting Material Purity for Regulatory Filings

For pharmaceutical peptide manufacturing under ICH Q7 or equivalent quality guidelines, every starting material must have documented purity, identity, and impurity profiles. The target compound is available with a certified purity specification of NLT 98% , whereas the regioisomer Boc-Dab-OtBu from the leading global supplier (Sigma-Aldrich) is sold without analytical data . Procurement of the target compound eliminates the need for costly in-house re-characterization and provides auditable documentation for regulatory submissions.

GABAergic Peptide Tool Compounds for Neuroscience Research Requiring Defined Stereochemistry

Dab-containing peptides are used as pharmacological tools for studying GABAergic neurotransmission. The (S)-enantiomeric configuration of the target compound is critical because the L-isomer exhibits approximately 20-fold higher potency at inhibiting GABA uptake compared to the D-isomer [2]. Even minor enantiomeric impurity (e.g., 5% D-isomer) can introduce significant variability in dose-response relationships. The target compound's defined (S)-stereochemistry provides the enantiomeric integrity required for reproducible neuropharmacological studies.

Synthesis of Conformationally Constrained 5-Membered Lactam-Containing Peptide Drugs

Dab residues enable the formation of 5-membered lactam rings via cyclization between the α-amine and the side-chain carboxyl group (or vice versa), creating conformationally constrained peptide scaffolds valuable for drug discovery [2]. The regiospecific protection pattern of the target compound (free α-amine, γ-Boc, OtBu ester) supports a synthetic route where the α-amine is first coupled to the growing peptide chain, followed by OtBu deprotection (CeCl₃-NaI), Boc removal (TFA), and on-resin cyclization to form the lactam. This contrasts with Boc-Dab-OtBu, which would require the reverse coupling direction and produce a structurally distinct cyclic product.

Quote Request

Request a Quote for (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.